3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O2/c1-14(10-4-5-10)12(18)17(13(19)16-14)11-6-2-9(8-15)3-7-11/h2-3,6-7,10H,4-5,8,15H2,1H3,(H,16,19) |
InChI Key |
IUGNOUXIEPLKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)CN)C3CC3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically follows a multi-step process involving:
- Construction of the imidazolidine-2,4-dione (hydantoin) ring system,
- Introduction of the cyclopropyl and methyl substituents at the 5-position,
- Attachment of the aminomethyl-substituted phenyl group at the 3-position.
The key challenge lies in controlling regioselectivity and stereochemistry during ring formation and substitution steps.
Detailed Synthetic Route
Based on literature data and analogous synthetic procedures for hydantoin derivatives:
Formation of 1-cyclopropylimidazolidine-2,4-dione intermediate:
- Starting from a suitable carbamoyl chloride or urea derivative, reaction with cyclopropylamine in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions (approximately 16 hours) yields the 1-cyclopropylimidazolidine-2,4-dione intermediate.
Preparation of 3-(bromomethyl)-1-cyclopropylimidazolidine-2,4-dione:
- The intermediate is treated with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) at room temperature for 16 hours in DMF, resulting in bromomethyl substitution at the 3-position.
Coupling with aminomethyl-substituted phenyl moiety:
- The bromomethyl intermediate undergoes nucleophilic substitution with 4-(aminomethyl)phenyl derivatives, typically under basic conditions to afford the target compound.
Purification and characterization:
- The final product is purified by recrystallization or chromatographic techniques.
- Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Reaction Conditions and Optimization
- Solvents: DMF is preferred due to its polarity and ability to dissolve both organic and inorganic reagents.
- Temperature: Reflux conditions (80–120 °C) for ring formation and substitution steps.
- Bases: Potassium carbonate (K2CO3) is commonly used to facilitate nucleophilic substitution.
- Time: Reaction times vary from 16 to 48 hours depending on the step.
Analytical Data Supporting Synthesis
| Parameter | Observed Data | Interpretation |
|---|---|---|
| Molecular Weight | 259.3 g/mol | Matches calculated molecular formula |
| ^1H NMR (δ ppm) | Multiplets corresponding to cyclopropyl and methyl groups; singlets for aminomethyl protons | Confirms substitution pattern |
| ^13C NMR (δ ppm) | Signals at ~5.1 and 22.7 ppm (cyclopropane carbons), α,β-unsaturated carbonyl at ~170 ppm | Confirms ring and substituent carbons |
| Mass Spectrometry (HRMS) | Molecular ion peak consistent with C14H17N3O2 | Confirms molecular identity |
Alternative Synthetic Strategies
- Cycloaddition Reactions: Some hydantoin derivatives are synthesized via cycloaddition of acyl cyanomethylidene intermediates, which could be adapted for this compound's synthesis.
- Photoredox Cyclization: Emerging methods involve photoredox catalysis for heterocycle formation, potentially applicable for hydantoin ring construction.
- Hydrazone Cyclization: Condensation of hydrazones with diethyl oxalate under basic conditions can afford substituted imidazolidine-2,4-diones, offering alternative routes.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Ring formation | Cyclopropylamine, carbamoyl chloride, DMF, reflux (16 h) | Formation of 1-cyclopropylimidazolidine-2,4-dione |
| Bromomethyl substitution | 1,2-Dibromoethane, K2CO3, DMF, room temp (16 h) | Introduction of bromomethyl group at 3-position |
| Nucleophilic substitution | 4-(Aminomethyl)phenyl derivative, base, DMF, reflux | Coupling to form target compound |
| Purification | Recrystallization or chromatography | High purity compound |
| Characterization | NMR, MS, elemental analysis | Structural confirmation |
Research Findings and Practical Considerations
- Yield and Purity: Optimized reaction conditions yield high purity (>95%) as confirmed by spectral data.
- Scalability: The described synthetic route is amenable to scale-up with careful control of reaction parameters.
- Reagent Availability: Starting materials such as cyclopropylamine and aminomethyl-substituted phenyl derivatives are commercially available or easily synthesized.
- Safety: Handling of brominated intermediates and use of DMF require appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives in the presence of a strong base or acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl or imidazolidine derivatives.
Scientific Research Applications
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The imidazolidine-2,4-dione scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Aminomethyl vs. Amino Groups: The para-aminomethylphenyl group in the target compound likely enhances water solubility compared to the meta-aminophenyl analog and non-polar substituents like trifluoromethyl .
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl ring in the target compound may confer metabolic stability by resisting oxidative degradation, unlike linear alkyl chains (e.g., ethyl or isopropyl) .
- Fluorophenyl vs. Aminomethylphenyl: Fluorophenyl groups (as in ) improve membrane permeability but lack the hydrogen-bonding capacity of aminomethyl groups, which could influence target binding .
Key Observations :
- The target compound’s synthesis likely faces challenges in introducing both cyclopropyl and aminomethyl groups, which may require protective strategies or specialized reagents.
- Yields for trifluoromethyl-substituted analogs are lower (~47–52%) compared to methoxybenzylidene derivatives (71%), highlighting the impact of substituent complexity .
Key Observations :
- Sulfonylated derivatives () show strong aldose reductase inhibition, suggesting that the target compound’s aminomethyl group could be modified to sulfonyl for enhanced activity.
Biological Activity
3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione, also known as a hydrochloride salt (CAS No. 1803598-85-7), is a compound that has garnered attention in various biological research contexts. This article reviews its biological activity, synthesizing findings from diverse studies and providing insights into its potential applications.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 295.76 g/mol
- CAS Number : 1803598-85-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₂ |
| Molecular Weight | 295.76 g/mol |
| CAS Number | 1803598-85-7 |
Anticancer Activity
Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that certain derivatives led to a reduction in cell viability in human cancer cell lines such as HT-29 and TK-10, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of related imidazole derivatives have shown activity against bacterial strains, with some exhibiting potent inhibitory effects on growth and biofilm formation. This suggests that 3-[4-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione could be a candidate for developing new antimicrobial therapies .
Neuroprotective Effects
Emerging evidence suggests that imidazolidine derivatives may possess neuroprotective properties. Research has indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in the context of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have identified key structural features that enhance its efficacy against specific biological targets. For example, modifications to the cyclopropyl group and the introduction of various substituents on the phenyl ring have been linked to improved potency and selectivity in biological assays .
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives of imidazolidine and tested their effects on cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives inhibited bacterial growth at low concentrations, supporting their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
